![molecular formula C16H20O4 B14235049 Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate CAS No. 227016-57-1](/img/structure/B14235049.png)
Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate is an organic compound with a complex structure that includes a phenyl group and a propanedioate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate typically involves the esterification of malonic acid derivatives. One common method involves the reaction of sodium chloroacetate with sodium cyanide to form sodium cyanoacetate, which is then hydrolyzed to sodium malonate. The sodium malonate is esterified with methanol in the presence of sulfuric acid to yield dimethyl malonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Alkyl halides and strong bases like sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical pathways. The phenyl group contributes to the compound’s stability and reactivity, influencing its interaction with enzymes and other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl malonate
- Diethyl malonate
- Dimethyl propargylmalonate
Uniqueness
Dimethyl [(3S)-5-phenylpent-1-en-3-yl]propanedioate is unique due to its specific structural configuration, which includes a phenyl group and a propanedioate ester. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
227016-57-1 |
|---|---|
Formule moléculaire |
C16H20O4 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
dimethyl 2-[(3S)-5-phenylpent-1-en-3-yl]propanedioate |
InChI |
InChI=1S/C16H20O4/c1-4-13(11-10-12-8-6-5-7-9-12)14(15(17)19-2)16(18)20-3/h4-9,13-14H,1,10-11H2,2-3H3/t13-/m1/s1 |
Clé InChI |
BDNJAUHZKHMSQR-CYBMUJFWSA-N |
SMILES isomérique |
COC(=O)C([C@@H](CCC1=CC=CC=C1)C=C)C(=O)OC |
SMILES canonique |
COC(=O)C(C(CCC1=CC=CC=C1)C=C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide](/img/structure/B14234968.png)
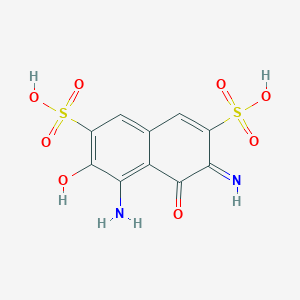
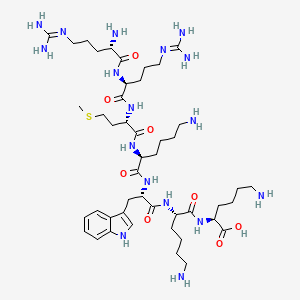
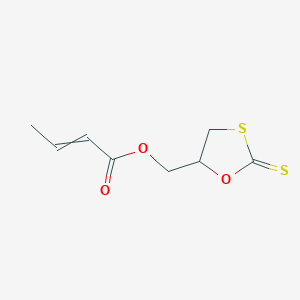
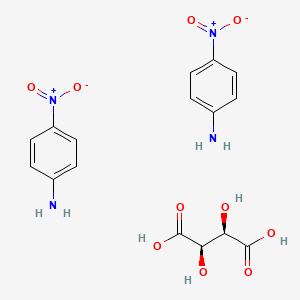
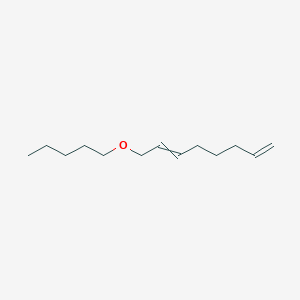
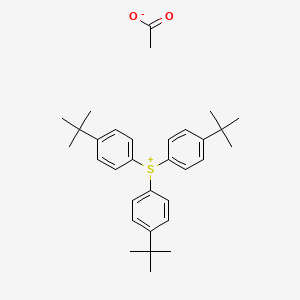
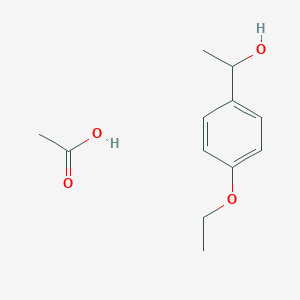
![Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14235027.png)

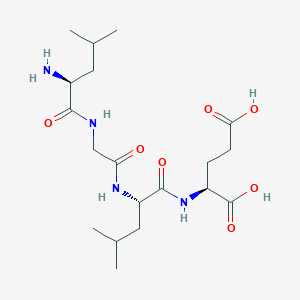

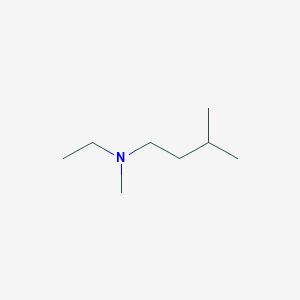
![5,5'-(Naphthalene-2,6-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14235047.png)
